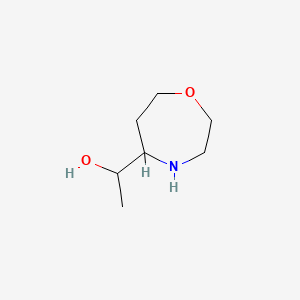![molecular formula C8H10N4S2 B13449013 4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile CAS No. 1140528-25-1](/img/structure/B13449013.png)
4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of U0124 involves multiple steps, starting with the preparation of the core butadiene structure. The reaction conditions typically involve the use of strong bases and nucleophiles to introduce the amino and cyano groups.
Chemical Reactions Analysis
U0124 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
U0124 is widely used in scientific research, particularly in the study of MEK inhibitors. Its primary application is as a negative control to validate the specificity of MEK inhibitors like U0125 and U0126. This helps researchers understand the role of MEK in various cellular processes and diseases. Additionally, U0124 is used in studies related to protein phosphorylation and dephosphorylation, making it valuable in both chemistry and biology research .
Mechanism of Action
U0124 does not inhibit MEK activity, even at concentrations as high as 100 µM . This lack of activity makes it an ideal negative control in experiments involving MEK inhibitors. The compound does not compete with ATP and is not cell-permeable, which further ensures its specificity in biochemical assays .
Comparison with Similar Compounds
U0124 is often compared with other MEK inhibitors such as U0125 and U0126. Unlike U0124, U0125 and U0126 are active inhibitors of MEK and are used to study the inhibition of MEK activity in various biological processes. Other similar compounds include:
U0125: An active MEK inhibitor.
U0126: Another active MEK inhibitor.
5,6-Diamino-2,3-pyrazinedicarbonitrile: A compound with similar structural features but different biological activity.
U0124’s uniqueness lies in its role as a negative control, which is crucial for validating the specificity and efficacy of MEK inhibitors in research .
Properties
CAS No. |
1140528-25-1 |
|---|---|
Molecular Formula |
C8H10N4S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
4-amino-2-[amino(methylsulfanyl)methylidene]-3-isocyano-4-methylsulfanylbut-3-enenitrile |
InChI |
InChI=1S/C8H10N4S2/c1-12-6(8(11)14-3)5(4-9)7(10)13-2/h10-11H2,2-3H3 |
InChI Key |
QRTOSWGHCGATQF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)C(=C(N)SC)[N+]#[C-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13448944.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)


![4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide](/img/structure/B13448967.png)
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13448968.png)



![3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid](/img/structure/B13448982.png)



